Cystothiazole F

Description

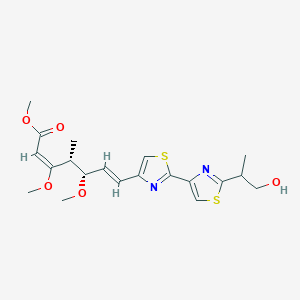

Structure

3D Structure

Properties

Molecular Formula |

C20H26N2O5S2 |

|---|---|

Molecular Weight |

438.6 g/mol |

IUPAC Name |

methyl (2E,4R,5S,6E)-7-[2-[2-(1-hydroxypropan-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]-3,5-dimethoxy-4-methylhepta-2,6-dienoate |

InChI |

InChI=1S/C20H26N2O5S2/c1-12(9-23)19-22-15(11-29-19)20-21-14(10-28-20)6-7-16(25-3)13(2)17(26-4)8-18(24)27-5/h6-8,10-13,16,23H,9H2,1-5H3/b7-6+,17-8+/t12?,13-,16+/m1/s1 |

InChI Key |

NNHQJGYIKGOYDM-OXKNUSSDSA-N |

Isomeric SMILES |

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)CO)OC)/C(=C\C(=O)OC)/OC |

Canonical SMILES |

CC(CO)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC |

Synonyms |

cystothiazole F |

Origin of Product |

United States |

Origin and Isolation of Cystothiazole F

Identification of Producer Organism: Cystobacter fuscus and Related Myxobacteria

The primary producer organism identified for cystothiazoles, including Cystothiazole F, is the myxobacterium Cystobacter fuscus. tandfonline.comjst.go.jpoup.comnih.govscispace.com Cystobacter fuscus is a Gram-negative, rod-shaped, gliding bacterium known for its complex multicellular development, which includes fruiting body formation. asm.org Myxobacteria, in general, are recognized as a rich source of diverse secondary metabolites, many of which possess polyketide structures and exhibit various biological activities, including antifungal and cytotoxic properties. tandfonline.comjst.go.jpnih.govasm.org Cystobacter fuscus strain AJ-13278 has been specifically noted as a producer of cystothiazoles. oup.comtandfonline.com

Fermentation and Culture Broth Processing for Metabolite Production

The production of cystothiazoles from Cystobacter fuscus involves fermentation of the bacterial culture. The process typically involves cultivating the myxobacteria in a suitable production medium. tandfonline.com To enhance the yield of certain metabolites, such as cystothiazole A, adsorbent resins have been added to the fermentation mixture. tandfonline.com This addition is thought to improve productivity by continuously removing the product from the broth, potentially preventing feedback inhibition and leading to higher accumulation of the desired compound. tandfonline.com However, culturing without the adsorbent resin can lead to a relative increase in the metabolic derivatives of cystothiazole A, suggesting that the producer organism itself can biotransform the primary metabolite into related compounds, including potentially this compound. tandfonline.com

A typical fermentation process for Cystobacter fuscus strain AJ-13278 has been described as being carried out on a rotary shaker at 28°C for a period, such as 7 days. tandfonline.com Processing of the culture broth involves separating the bacterial cells from the liquid medium, often followed by extraction of the metabolites from either the broth or the cells, or both.

Chromatographic Strategies for Isolation of this compound and Analogues

The isolation of this compound and its analogues from the complex mixture of compounds present in the culture broth or cell extract requires sophisticated chromatographic techniques. Various chromatographic strategies have been employed in the isolation of cystothiazoles from Cystobacter fuscus. These methods are essential for separating structurally similar compounds.

Commonly used techniques in the isolation of natural products from myxobacteria include column chromatography and high-performance liquid chromatography (HPLC). mdpi.comcardiff.ac.ukjst.go.jpchromatographyonline.com For cystothiazoles, chromatographic separations have been successfully applied to obtain pure compounds from crude extracts. cardiff.ac.ukjst.go.jp The isolation of cystothiazoles A and B, for instance, involved chromatographic separations from the culture broth of Cystobacter fuscus. jst.go.jpnih.gov Similarly, the isolation of cystothiazoles C-F has been reported using chromatographic methods. tandfonline.comoup.com While specific details for the isolation of this compound may vary, the general approach involves a series of chromatographic steps, often starting with less resolving techniques like column chromatography and progressing to higher-resolution methods like HPLC, to separate closely related metabolites. cardiff.ac.ukjst.go.jpchromatographyonline.com The use of different stationary phases (e.g., silica (B1680970) gel, reversed-phase) and mobile phase systems is crucial for achieving effective separation of the diverse compounds present in myxobacterial extracts. mdpi.comcardiff.ac.ukchromatographyonline.com

Initial Spectroscopic Characterization and Structural Elucidation Challenges

The structural elucidation of natural products like this compound relies heavily on spectroscopic methods. Initial characterization typically involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY, HSQC, HMBC), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. mdpi.comcardiff.ac.ukgrafiati.comsci-hub.se

The gross structures of cystothiazoles, including this compound, have been elucidated using spectroscopic analysis. jst.go.jpnih.gov However, determining the full structure, including relative and absolute stereochemistry, can present significant challenges, particularly for complex molecules with multiple stereocenters. For example, the absolute stereochemistry of cystothiazole A was determined through chemical degradation and spectroscopic analysis. jst.go.jpnih.gov The structural elucidation of related compounds, such as melithiazols (which also contain thiazole (B1198619) rings), has involved spectroscopic data and, in some cases, confirmed by X-ray crystallography. researchgate.net Challenges in the structural elucidation of myxobacterial metabolites can arise from the small amounts of compound isolated, the complexity of their structures, and the presence of isomers or closely related analogues in the same extract. cardiff.ac.uk Advanced NMR techniques and mass spectrometry play a critical role in overcoming these challenges, providing detailed information about the connectivity of atoms and the molecular formula. mdpi.comgrafiati.comsci-hub.se

Biosynthetic Pathways of Cystothiazoles

Proposed Biosynthetic Precursors of the Carbon Skeleton for Cystothiazole A and F

Studies investigating the biosynthetic precursors of Cystothiazole A have utilized stable-isotope feeding experiments in Cystobacter fuscus. These experiments revealed that the carbon skeleton of Cystothiazole A is assembled from several fundamental building blocks. The polyketide portion originates from acetate (B1210297) and propionate (B1217596) units. The characteristic bithiazole moiety is derived from L-serine. The O-methyl groups are incorporated from the S-methyl group of L-methionine, and the isopropyl group found in the structure is believed to originate from L-valine, likely entering the pathway as isobutyryl-CoA. researchgate.netclockss.orguq.edu.aujst.go.jp Given that Cystothiazole F is a structural derivative of Cystothiazole A, it is highly probable that it shares these same core biosynthetic precursors for its carbon framework.

| Precursor Molecule | Contribution to Cystothiazole A/F Structure |

| Acetate | Polyketide chain |

| Propionate | Polyketide chain |

| L-Serine | Bithiazole moiety |

| L-Methionine | O-methyl groups |

| L-Valine | Isopropyl group (via isobutyryl-CoA) |

Involvement of Polyketide Synthase (PKS) Genes in Cystothiazole Biosynthesis

The biosynthetic gene cluster for Cystothiazole A (cta cluster) in Cystobacter fuscus contains several genes encoding polyketide synthases. Specifically, genes ctaB, ctaE, and ctaF have been identified as encoding PKS enzymes. scispace.comtandfonline.comrna-society.orgwikipedia.org These modular enzymes are responsible for the iterative assembly of the polyketide chain, incorporating acyl units derived from precursors like acetate and propionate, and dictating the chain length, reduction state of β-keto groups, and the introduction of methyl branches.

Enzymatic Steps and Catalytic Mechanisms in Bithiazole Formation

The formation of the bithiazole moiety, a defining feature of cystothiazoles, is a key enzymatic process. This structure is derived from L-serine, which is incorporated by NRPS enzymes. researchgate.netclockss.orguq.edu.aujst.go.jp The cta gene cluster includes NRPS genes (ctaC, ctaG) and a hybrid NRPS-PKS gene (ctaD). scispace.comtandfonline.comrna-society.orgwikipedia.org NRPS modules are typically involved in activating and incorporating amino acids. The biosynthesis of thiazole (B1198619) rings from serine (or cysteine) involves the condensation of the amino acid with a growing polyketide or peptide chain, followed by cyclodehydration and oxidation. An oxidation (Ox) domain within the NRPS system encoded by the cta cluster is likely responsible for catalyzing the formation of the bithiazole structure. tandfonline.comoup.com This process is thought to involve the cyclization of a cysteine residue (derived from serine) with an activated carboxyl group, followed by further modifications.

Investigating Biosynthetic Gene Clusters for Cystothiazole Production

The biosynthetic gene cluster responsible for Cystothiazole A production in Cystobacter fuscus has been characterized. This cluster, designated cta, spans approximately 32.1 kilobases and contains several open reading frames (ORFs) encoding the core PKS and NRPS enzymes, as well as auxiliary enzymes involved in modifications and final product formation. scispace.comtandfonline.comrna-society.orgwikipedia.org Genes ctaB through ctaG encode the main PKS/NRPS machinery, while downstream genes like ctaJ and ctaK are involved in later steps, such as the formation of the methyl ester group present in Cystothiazole A. scispace.comtandfonline.comrna-society.org Disruption of specific genes within the cluster, such as ctaD, has been shown to impair Cystothiazole A production, confirming their role in the biosynthetic pathway. scispace.comtandfonline.comrna-society.org Comparative genomic analysis has revealed homology between the cta cluster and gene clusters responsible for the biosynthesis of related myxobacterial metabolites like myxothiazol (B1677603) and melithiazol, suggesting conserved enzymatic strategies for the synthesis of these complex molecules. tandfonline.com

Biotransformation of Cystothiazole A by Cystobacter fuscus

This compound, along with other cystothiazoles like B, C, D, and E, has been identified as a minor derivative produced by Cystobacter fuscus. jst.go.jp Research indicates that these minor derivatives, including this compound, can be generated through the biotransformation of the primary product, Cystothiazole A, by the producing organism itself. When Cystobacter fuscus is cultured without the addition of an adsorbent resin, which typically helps to isolate the primary product, an increase in the relative amounts of metabolic derivatives of Cystothiazole A is observed. Furthermore, when Cystothiazole A is externally added to the culture of Cystobacter fuscus, it is rapidly metabolized into a variety of polar derivatives. This suggests that enzymatic pathways within Cystobacter fuscus are capable of modifying the structure of Cystothiazole A, leading to the formation of compounds like this compound. This biotransformation process appears to be distinct from the initial biosynthetic pathway that produces Cystothiazole A.

Chemical Synthesis of Cystothiazole F and Its Stereoisomers

Total Synthesis Methodologies for (14S)-Cystothiazole F

The total synthesis of the naturally occurring (14S)-Cystothiazole F, as well as its stereoisomers, has been reported using diverse strategies. A common challenge in these syntheses is the precise control over the stereochemistry of the multiple chiral centers and the geometry of the double bonds within the molecule's side chain. Several key methodologies have been employed to address these challenges.

Asymmetric Organocatalytic Approaches

Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral centers with high enantioselectivity under mild conditions. In the context of Cystothiazole F synthesis, asymmetric organocatalytic transfer hydrogenation has been utilized as a key step to control the absolute configuration of the stereogenic center at C14. rsc.orgnih.govrsc.org This approach allows for the stereoselective reduction of a prochiral intermediate, setting the desired (14S) configuration in a highly efficient manner. rsc.org

Palladium-Catalyzed Coupling Reactions (e.g., Stille Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable for forming carbon-carbon bonds, particularly in the synthesis of complex molecules containing aromatic or heteroaromatic rings. The bithiazole core of this compound is often assembled using these methods. The Stille coupling reaction, which involves the coupling of an organic halide with an organostannane catalyzed by palladium, has been successfully employed in the total synthesis of (14S)-Cystothiazole F. rsc.orgnih.govrsc.org This reaction is particularly useful for coupling the two thiazole (B1198619) units or for attaching the side chain to the bithiazole core, providing a reliable method for fragment coupling. rsc.orglibretexts.orgwikipedia.org For instance, a palladium-catalyzed Stille coupling between a bromothiazole intermediate and a thiazolyl stannane (B1208499) fragment has been reported as a key step in assembling the core structure. rsc.org

Cross-Metathesis Strategies (e.g., Olefin Cross-Metathesis)

Olefin cross-metathesis (CM) is a versatile reaction for forming new carbon-carbon double bonds by rearranging the substituents of two alkenes. caltech.eduorganic-chemistry.orguwindsor.ca This methodology is valuable in the synthesis of polyene structures like the side chain of this compound, allowing for the convergent assembly of fragments and the introduction of desired double bond geometry. Cross-metathesis has been employed as a key step in the total synthesis of (14S)-Cystothiazole F. rsc.orgnih.govrsc.org This reaction can be used to introduce the highly functionalized chiral β-methoxy acrylate (B77674) fragment that forms part of the side chain. rsc.org Microwave-assisted olefin cross-metathesis has also been explored in the synthesis of related cystothiazoles, demonstrating the utility of this method for constructing the olefinic linkages. jst.go.jptandfonline.com

Stereocontrolled Olefination Reactions (e.g., Julia-Kocienski Olefination)

Stereocontrolled olefination reactions are essential for establishing the correct geometry of the double bonds in the side chain of this compound. The Julia-Kocienski olefination is a modified Julia olefination that allows for the synthesis of alkenes from the reaction of a sulfone with a carbonyl compound, often with high E-selectivity. alfa-chemistry.comnih.govorganic-chemistry.orgmdpi.com While specific applications of Julia-Kocienski olefination directly to this compound synthesis are not explicitly detailed in all search results, related cystothiazoles like Cystothiazoles C and D have been synthesized using Julia coupling (a related olefination method) between functionalized aldehyde and aryl sulfone fragments. researchgate.netnih.gov This suggests that stereocontrolled olefination reactions, including potentially the Julia-Kocienski variant depending on the specific synthetic route, are relevant strategies for constructing the olefinic portions of the this compound side chain with defined stereochemistry.

Asymmetric Catalytic Aldol (B89426) Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction that creates β-hydroxy carbonyl compounds and can introduce up to two new stereocenters. nih.gov Asymmetric catalytic aldol reactions enable the stereocontrolled formation of these products. While direct application of asymmetric catalytic aldol reactions specifically to this compound synthesis is not prominently featured in the search results, the total synthesis of the related compound Cystothiazole A has utilized an Evans asymmetric catalytic aldol reaction to establish the required stereochemistry at the C4-C5 positions. acs.org Given the structural similarities and the presence of hydroxylated centers in the side chain of this compound, asymmetric catalytic aldol reactions represent a relevant potential strategy for controlling the stereochemistry of certain hydroxyl-bearing carbons during the construction of the side chain.

Synthetic Routes to Related Cystothiazole Derivatives (A, C, D)

Synthetic efforts towards Cystothiazoles A, C, and D have explored various methodologies. A convergent synthesis of Cystothiazoles C and D has been achieved using a Julia coupling reaction between a functionalized aldehyde and an aryl sulfone containing a bithiazole moiety. ebi.ac.uknih.govresearchgate.net Methylation of synthetic Cystothiazole C yields Cystothiazole A. ebi.ac.uknih.gov This Julia coupling method demonstrated improved selectivity towards the (6E)-form of the coupled products compared to the Wittig method. nih.govresearchgate.net

Another approach to the total synthesis of Cystothiazoles A and C involved an enantiocontrolled pathway. nih.gov Key steps in this synthesis included the preparation of the [2,4']bisthiazole core, a Horner-Emmons olefination to form an α,β-unsaturated ester, and an asymmetric Evans aldol process to establish the C4/C5 stereochemistry. nih.govacs.org Stereocontrolled O-alkylation of precursor β-keto esters was then used to prepare Cystothiazoles A and C. nih.gov

The synthesis of Cystothiazole D has also been achieved through a route involving the reaction of a primary alcohol with 2-mercaptobenzothiazole, followed by oxidation and a coupling reaction. clockss.org Deprotection of the coupled product yielded synthetic Cystothiazole D, confirming its absolute structure. clockss.org

Development of Protecting Group-Free Synthesis Strategies

Recent efforts in total synthesis have focused on developing chemoselective methodologies that avoid the need for protecting groups. researchgate.net For cystothiazoles, a stereoselective and protecting group-free total synthesis strategy has been reported for (14S)-Cystothiazole F, as well as related compounds. rsc.orgnih.govrsc.org This strategy highlights the potential for constructing complex natural products without relying on temporary protection of functional groups. rsc.org

Methodological Advancements in Bithiazole Core Construction

The bithiazole core is a central structural feature of the cystothiazoles and other biologically active natural products. researchgate.net Efficient and regioselective methods for constructing this core are crucial for their synthesis.

Various methods have been developed for the synthesis of thiazole and bisthiazole derivatives. researchgate.net Early approaches to the bithiazole core in cystothiazole synthesis utilized consecutive Hantzsch condensations. ucl.ac.uk

More recent advancements include the use of metal-catalyzed cross-coupling reactions. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have been successfully employed in the synthesis of cystothiazoles to link the two thiazole units. rsc.orgnih.govrsc.org Negishi cross-coupling has also been reported for the synthesis of substituted bithiazoles, demonstrating high yields and regioselectivity. researchgate.net

Molecular Mechanism of Action of Cystothiazoles

Inhibition of Mitochondrial Electron Transport Chain

Cystothiazoles are known to inhibit mitochondrial respiration. clockss.orgkjom.org This inhibition appears to be a key aspect of their biological activity, including their antifungal effects. jst.go.jpclockss.org

Targeting Submitochondrial NADH Oxidation

Studies on Cystothiazole A, a closely related compound to Cystothiazole F, indicate that its antifungal activity is linked to the inhibition of submitochondrial NADH oxidation. jst.go.jpscispace.com Submitochondrial particles are preparations derived from mitochondria that retain the capacity for electron transport chain activity, allowing for the study of specific segments of the chain, such as NADH oxidation. biorxiv.orgpsu.edu Inhibition of NADH oxidation suggests an effect on Complex I (NADH:ubiquinone oxidoreductase) or downstream components of the electron transport chain that receive electrons from NADH.

Interaction with the Cytochrome bc₁ Complex

The cytochrome bc₁ complex (also known as Complex III or ubiquinol (B23937):cytochrome c oxidoreductase) is a crucial component of the mitochondrial respiratory chain, catalyzing the transfer of electrons from ubiquinol to cytochrome c and contributing to the proton motive force necessary for ATP synthesis. mdpi.complos.orgacs.orgmdpi.com Inhibitors of the cytochrome bc₁ complex typically bind to either the ubiquinol oxidation site (Qo or QP) or the ubiquinone reduction site (Qi or QN). mdpi.complos.org

While direct detailed studies on the interaction of this compound with the cytochrome bc₁ complex are limited in the provided search results, the structural similarity of cystothiazoles to myxothiazol (B1677603) is highly relevant. jst.go.jpclockss.org Myxothiazol is a well-characterized inhibitor of the mitochondrial cytochrome bc₁ complex. mdpi.comwikipedia.orgoroboros.at It binds to the Qo site of Complex III, blocking the transfer of electrons from ubiquinol to the Rieske iron-sulfur protein. mdpi.comwikipedia.orgoroboros.at This binding site is located near cytochrome bL within Complex III. oroboros.at Myxothiazol's interaction with the bc₁ complex affects the redox components, suggesting an interaction with both cytochrome b and the iron-sulfur protein. nih.gov It blocks the reduction of cytochrome c1 but not the b cytochromes during single turnovers, and in the presence of antimycin, it blocks the reduction of both. nih.gov Myxothiazol also inhibits oxidant-induced reduction of b cytochromes and shifts the gx resonance in the EPR spectrum of the iron-sulfur protein. nih.gov Given the structural relationship, it is plausible that this compound shares a similar mechanism of action involving interaction with the cytochrome bc₁ complex, likely at the Qo site.

Comparative Analysis with Myxothiazol Mechanism of Action

Cystothiazoles and myxothiazol are structurally related antibiotics isolated from myxobacteria. jst.go.jpclockss.org Both compound classes exhibit antifungal and cytotoxic activities, and their biological effects are linked to the inhibition of mitochondrial respiration. jst.go.jpclockss.orgkjom.org As discussed, myxothiazol specifically targets the Qo site of the cytochrome bc₁ complex. mdpi.comwikipedia.orgoroboros.at

Although Cystothiazole A is structurally related to myxothiazol, studies have shown differences in their activity profiles. Cystothiazole A was reported to be more active against fungi and less cytotoxic than myxothiazol. jst.go.jp This suggests that while their core mechanism of inhibiting mitochondrial respiration might be similar (e.g., targeting the bc₁ complex), subtle differences in their binding or downstream effects could account for these variations in potency and toxicity. The precise comparative details of this compound's interaction with the bc₁ complex compared to myxothiazol would require specific studies on this compound itself.

Cellular Pathways Affected by this compound Activity (in vitro studies)

While the primary described mechanism of action for cystothiazoles, including the related Cystothiazole A, is the inhibition of mitochondrial respiration, their impact extends to cellular function as a consequence. Inhibition of the mitochondrial electron transport chain leads to a reduction in ATP production and can induce oxidative stress due to the accumulation of reactive oxygen species. These disruptions to cellular energy metabolism and redox balance can affect various downstream cellular pathways.

Cystothiazole A has been shown to inhibit human tumor cells in vitro. jst.go.jpmedchemexpress.com This cytotoxic effect suggests that pathways critical for cell survival and proliferation are impacted. While the specific pathways affected by this compound have not been explicitly detailed in the provided results beyond the general link to mitochondrial inhibition and cytotoxicity, related thiazole (B1198619) derivatives have been investigated for their effects on various cellular processes in cancer contexts. For example, some thiazole derivatives have been studied for their potential to inhibit BRAF kinase activity, a key component in cell division signaling, or act as inhibitors of cyclin-dependent kinases involved in the cell cycle. mdpi.com Other thiazole compounds have been explored for their effects on apoptosis through the Bcl-2 family or as histone deacetylase (HDAC) inhibitors, influencing protein homeostasis. mdpi.com The PI3K-Akt and Ras-ERK pathways are frequently dysregulated in cancer and play crucial roles in regulating cell proliferation, survival, and migration. nih.govnih.gov Alterations in mitochondrial function can influence these signaling pathways. mdpi.comfrontiersin.org

Given that this compound exhibits cytotoxic activity, it is plausible that it indirectly influences pathways involved in cell growth, survival, and potentially apoptosis as a consequence of disrupting mitochondrial function. However, specific in vitro studies detailing the broader cellular pathways affected by this compound were not prominently featured in the search results.

Potential Molecular Targets Beyond Mitochondrial Respiration (Theoretical/Exploratory)

While the inhibition of mitochondrial respiration, particularly at the cytochrome bc₁ complex, is the most well-established mechanism for cystothiazoles and related compounds like myxothiazol, the possibility of additional molecular targets exists, especially considering their diverse biological activities (e.g., antifungal and cytotoxic effects).

Based on the broader context of thiazole-containing compounds and myxobacterial metabolites, potential alternative or contributing targets could theoretically include:

Other components of the electron transport chain: Although the bc₁ complex is the primary target for myxothiazol and likely cystothiazoles, effects on other complexes under certain conditions or in specific organisms cannot be entirely ruled out without explicit data.

Other enzymes involved in cellular metabolism: Compounds affecting NADH oxidation could potentially have broader impacts on metabolic pathways where NADH is a key cofactor.

Signaling pathways: As discussed in Section 5.2, the downstream consequences of mitochondrial dysfunction can impact various signaling cascades. While not a direct target, the indirect modulation of pathways like PI3K/Akt or those involved in stress response could contribute to the observed cellular effects. mdpi.comfrontiersin.org

Other cellular processes: Some myxobacterial metabolites and thiazole derivatives have been shown to interfere with processes like protein synthesis, bacterial cell wall synthesis, or even act as proteasome inhibitors. kjom.orgmdpi.comnih.gov While speculative for this compound without direct evidence, the structural complexity of natural products sometimes allows for multi-target interactions.

However, it is crucial to emphasize that these are theoretical or exploratory possibilities based on the activities of related compounds or the general consequences of mitochondrial dysfunction. Definitive identification of molecular targets for this compound beyond the mitochondrial electron transport chain would require specific experimental investigations.

Pre Clinical Biological Activity of Cystothiazole F and Analogues

Antifungal Activity Spectrum and Potency

Cystothiazoles have demonstrated notable antifungal properties. The mechanism underlying this activity for Cystothiazole A is believed to be the inhibition of submitochondrial NADH oxidation, a critical process in fungal respiration. nih.gov

Research has shown that cystothiazoles exhibit activity against a range of pathogenic fungi. Cystothiazole A, in particular, has been documented to be active against Candida albicans and the plant pathogen Phytophthora capsici. jst.go.jp One study reported a Minimum Inhibitory Concentration (MIC) of 0.4 μg/mL for Cystothiazole A against Candida albicans. jst.go.jp This indicates a potent inhibitory effect on the growth of this common human fungal pathogen. The activity against Phytophthora capsici, a destructive pathogen affecting various crops, suggests the potential for cystothiazoles in agricultural applications as well. jst.go.jp

Studies have drawn comparisons between the antifungal activity of cystothiazoles and other known antifungal agents. For instance, Cystothiazole A was found to be more active against fungi than myxothiazol (B1677603), a structurally related antibiotic. nih.gov This suggests a potentially higher efficacy for this class of compounds. However, detailed in vitro comparative studies of Cystothiazole F against a panel of commercially available antifungal drugs are not yet available in the scientific literature. Such studies would be crucial in determining the relative potency and potential clinical utility of this compound.

Cytotoxic and Antiproliferative Effects in Cell Lines (in vitro studies)

In addition to their antifungal properties, cystothiazoles have also demonstrated cytotoxic and antiproliferative effects against cancer cell lines, indicating their potential as anticancer agents.

Cystothiazole A has been shown to inhibit the growth of human tumor cells. nih.gov While specific IC50 values for this compound against a range of tumor cell lines are not detailed in the available literature, the general cytotoxic activity of the cystothiazole class is recognized. For instance, Cystothiazole A has been noted for its cytotoxic activity. nih.gov

The mechanism of this cytotoxicity is an area of active research for many thiazole (B1198619) derivatives. It is often linked to the induction of apoptosis, or programmed cell death, a critical process in eliminating cancerous cells. nih.gov For many thiazole-containing compounds, the induction of apoptosis is a key mechanism of their anticancer action. nih.gov While direct evidence for this compound-induced apoptosis is lacking, the known activities of its analogues suggest this is a probable mechanism of action.

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing cell cycle arrest, thereby preventing cancer cells from dividing and proliferating. Some thiazole derivatives have been shown to induce cell cycle arrest in cancer cells, often at the G2/M phase. nih.govresearchgate.net This disruption of the normal cell cycle progression can ultimately lead to apoptosis. The specific effects of this compound on the cell cycle progression of tumor cell lines have not yet been reported.

The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell growth, survival, and proliferation. nih.govnih.gov Aberrant activation of these pathways is common in many types of cancer, making them attractive targets for anticancer drug development. The ability of a compound to modulate these pathways can be indicative of its therapeutic potential. While there is extensive research on how various molecules modulate the PI3K/Akt and MAPK pathways in cancer, specific studies detailing the effects of this compound on these signaling cascades are not currently available. Investigating the interaction of this compound with these key pathways would be a critical step in understanding its potential as a targeted cancer therapy.

Selectivity Profile Against Different Microorganisms (Fungi vs. Bacteria)

This compound and its analogues have demonstrated a distinct selectivity profile, exhibiting potent activity against a range of fungi while remaining largely inactive against bacteria. This selective antifungal activity is a hallmark of the cystothiazole class of compounds. Research into these natural products, isolated from the myxobacterium Cystobacter fuscus, has consistently highlighted their targeted action.

The primary mechanism behind their antifungal efficacy is believed to be the inhibition of the mitochondrial respiratory chain, a mode of action that is effective against fungal pathogens but does not affect bacteria. This selectivity is a significant advantage, as it suggests a reduced likelihood of disrupting beneficial bacterial flora, a common side effect of broad-spectrum antibiotics.

While specific data for this compound is limited in publicly available research, studies on its close analogue, Cystothiazole A, provide insight into the typical selectivity profile of this compound family. Cystothiazole A has been shown to inhibit the growth of various fungal species, including human pathogens, while showing no activity against bacterial strains. nih.gov

Below is a table summarizing the general selectivity profile of cystothiazole analogues based on available research.

| Microorganism Type | Activity Level |

| Fungi | Active |

| Bacteria | Inactive |

This table represents a generalized summary of the selectivity profile for the cystothiazole class of compounds based on available scientific literature. Specific activity can vary between different analogues and microbial species.

Pre-clinical in vivo Efficacy Studies in Animal Models (e.g., anti-tumor xenografts, fungal infection models)

Currently, there is a notable lack of publicly available pre-clinical in vivo efficacy studies specifically investigating this compound in animal models for either anti-tumor or fungal infection applications. The existing body of research on cystothiazoles has primarily focused on the isolation, characterization, and in vitro activity of these compounds, particularly Cystothiazole A.

While the in vitro data suggests potential for in vivo efficacy, comprehensive studies in animal models are a critical next step to validate these findings and understand the therapeutic potential of this compound. Such studies would involve evaluating the compound's ability to inhibit tumor growth in xenograft models or to clear infections in animal models of fungal disease.

The absence of this data highlights a significant gap in the current understanding of this compound's pharmacological profile and underscores the need for further research to explore its potential as a therapeutic agent. Future investigations will be crucial to determine if the promising in vitro antifungal and cytotoxic activities of the cystothiazole class translate into effective and safe treatments in a living organism.

Below is a table indicating the current status of available pre-clinical in vivo efficacy data for this compound.

| Animal Model | Study Status |

| Anti-tumor Xenografts | No data available |

| Fungal Infection Models | No data available |

This table reflects the current lack of published pre-clinical in vivo efficacy studies for this compound.

Structure Activity Relationship Sar Studies of Cystothiazole F

Identification of Pharmacophoric Elements for Antifungal Activity

Cystothiazole F, like related compounds such as myxothiazol (B1677603), exerts its antifungal activity primarily by inhibiting the mitochondrial electron transport chain, specifically at the cytochrome bc1 complex. researchgate.net This suggests that the structural elements of this compound that are critical for binding to this complex constitute its pharmacophore for antifungal activity. While specific details on the pharmacophoric elements of this compound itself are less extensively documented in the immediate search results compared to related thiazole-containing antifungals, studies on myxothiazol and other natural products targeting the bc1 complex provide insights. The bithiazole system and the polyketide chain with its specific arrangement of double bonds, methoxy (B1213986) groups, and ester moiety are likely crucial for proper binding and inhibition of the fungal cytochrome bc1 complex. nih.govresearchgate.net The thiazole (B1198619) ring itself is a common scaffold in biologically active molecules, including many with antimicrobial properties, due to its electronic and structural properties, such as the presence of a hydrogen bond accepting nitrogen and a sulfur atom. uq.edu.au

Influence of Stereochemistry on Biological Potency and Selectivity

Stereochemistry plays a significant role in the biological activity of many chiral drugs, influencing their interaction with biological targets such as receptors, enzymes, and transporters. nih.govnih.gov this compound possesses several stereogenic centers, and its biological activity is highly dependent on its specific stereochemical configuration. The absolute stereochemistry of Cystothiazole A, a related compound, was determined through chemical degradation, and its (2E,4R,5S,6E) stereoisomer exhibits antifungal and cytotoxic activity. nih.govnih.gov The relative stereochemistry (4R,5S) of this compound is believed to be the same as Cystothiazole A based on similar NMR data, although the absolute configuration at C(14) was not initially determined and required total synthesis for confirmation. clockss.org Differences in stereochemistry among analogues can lead to significant variations in binding affinity, metabolic profiles, and potential for off-target effects, thereby impacting both potency and selectivity. nih.gov

Impact of Peripheral Substitutions on Antiproliferative Activity

This compound and related cystothiazoles also exhibit antiproliferative activity against human tumor cell lines. nih.govresearchgate.net SAR studies investigating the impact of peripheral substitutions on this activity would typically involve modifying different parts of the molecule and evaluating the effect on cancer cell growth inhibition. While direct detailed data on peripheral substitutions of this compound and their impact on antiproliferative activity were not prominently found in the initial search, studies on other thiazole derivatives and natural products with cytotoxic activity highlight the importance of substituents on heterocyclic rings and side chains for modulating activity. unifi.itwgtn.ac.nzrsc.org For instance, modifications on thiazole rings or attached aryl groups can influence inhibitory potency and selectivity towards specific biological targets involved in cell proliferation. unifi.it The polyketide chain and the bithiazole core of this compound present various positions where peripheral substitutions could be introduced to explore their effect on antiproliferative potency and selectivity.

Computational Approaches to SAR Modeling and Ligand Design

Computational approaches, such as molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analysis, play an increasingly important role in SAR studies of compounds like this compound. dokumen.pubacs.orgasau.ru These methods can provide insights into the preferred conformation of the molecule, its interactions with its biological target (e.g., the cytochrome bc1 complex), and predict the activity of potential new analogues before they are synthesized. nih.govmdpi.comdokumen.pub Molecular docking can help visualize how this compound binds to its target site and identify key interactions, guiding the design of analogues with improved binding affinity. nih.govmdpi.com QSAR models can correlate structural descriptors of this compound and its analogues with their biological activity, allowing for the prediction of activity for untested compounds and the identification of structural features that positively or negatively impact potency. dokumen.pubasau.ru These computational tools accelerate the SAR elucidation process and facilitate the rational design of novel and more potent or selective analogues. dokumen.pubasau.ru

This compound is a complex bithiazole-type antibiotic isolated from the myxobacterium Cystobacter fuscus. tandfonline.comjst.go.jpnih.gov Its structural elucidation and analysis rely heavily on advanced analytical methodologies. jst.go.jpdntb.gov.uaresearchgate.net

Analytical Methodologies for Cystothiazole F Research

Future Research Directions and Therapeutic Potential

Elucidating Novel Molecular Targets and Resistance Mechanisms

Cystothiazoles, including Cystothiazole A, are known to inhibit mitochondrial oxidation at a specific site on the cytochrome bc₁ complex, demonstrating potent antifungal activity. nih.govacs.org Understanding the precise molecular targets of Cystothiazole F is a critical area for future research. Given the structural similarities within the cystothiazole family, it is plausible that this compound shares a similar mechanism of action involving the inhibition of the cytochrome bc₁ complex. However, specific studies are needed to confirm this and to investigate if this compound interacts with other cellular targets.

Research into resistance mechanisms is also essential. While information specifically on resistance to this compound is limited in the provided search results, studies on antifungal drug resistance in general highlight various mechanisms, including altered drug affinity, target abundance, and the action of efflux pumps. nih.gov Future research should aim to identify how organisms might develop resistance to this compound, which could involve studying target modifications or the role of efflux pumps. nih.gov Understanding these mechanisms is crucial for developing strategies to overcome potential resistance and maintain the compound's efficacy.

Rational Design and Synthesis of Next-Generation Cystothiazole Analogues

The total synthesis of cystothiazoles and related compounds has been a subject of research, with various approaches developed. acs.orgresearchgate.netjst.go.jpjst.go.jpdntb.gov.uarsc.orgjst.go.jp These synthetic efforts provide a foundation for the rational design and synthesis of next-generation Cystothiazole analogues. Future research can leverage this synthetic knowledge to create compounds with potentially improved potency, selectivity, or pharmacokinetic properties. researchgate.netmdpi.comresearchgate.net Rational design could involve modifying specific parts of the this compound structure based on structure-activity relationship (SAR) studies to enhance desired biological activities or reduce potential off-target effects. acs.org The development of diverse thiazole (B1198619) and bisthiazole derivatives for various biological targets is an active area of medicinal chemistry research. researchgate.netresearchgate.netresearchgate.net

Combinatorial Approaches for Enhanced Biological Activity

Exploring combinatorial approaches involves using this compound in combination with other therapeutic agents to achieve enhanced biological activity. This strategy is widely investigated in drug development to overcome resistance and improve efficacy. arxiv.org While specific studies on combinatorial approaches with this compound were not prominently featured in the search results, the concept of combining different pharmacophores in a single molecule or using compounds in combination is a recognized strategy in medicinal chemistry to achieve higher or new biological activities. nih.gov Future research could investigate synergistic effects when this compound is used alongside existing antifungal or other relevant therapeutic agents.

Exploration of Additional Pre-clinical Applications (e.g., antiparasitic, anti-inflammatory, neuroprotective, if supported by non-human research)

Cystothiazoles are known for their antifungal and cytotoxic activities. nih.govacs.orgresearchgate.net However, research into other potential pre-clinical applications, particularly in non-human models, could reveal broader therapeutic potential. Thiazole-containing compounds have demonstrated a range of biological activities, including antibacterial, antifungal, antiprotozoal, and antitumor properties. researchgate.netresearchgate.net

While direct evidence for this compound having antiparasitic, anti-inflammatory, or neuroprotective effects in non-human research was not explicitly found, the broader context of myxobacterial metabolites and thiazole derivatives suggests these as potential avenues. Myxobacteria produce a variety of bioactive compounds with diverse activities, including antiparasitic potential. nih.govmdpi.com Thiazole and thiazolidinone derivatives have also shown anti-inflammatory properties in animal models. mdpi.commdpi.commdpi.com Research into neuroprotective effects of various compounds, including natural products and synthetic agents, is ongoing in animal models. nih.govfrontiersin.orgmdpi.comnih.govmdpi.com Future pre-clinical studies using in vitro and animal models could explore if this compound exhibits any of these activities.

Q & A

Q. What interdisciplinary approaches resolve contradictions in this compound’s biosynthetic pathway hypotheses?

- Methodological Answer : Combine gene cluster analysis (antiSMASH) with isotopic labeling (¹³C-glucose tracing) to track precursor incorporation. Validate via heterologous expression in E. coli BL21(DE3). Collaborate with bioinformaticians for pathway reconstruction .

Data Analysis and Reporting Standards

Q. How should researchers statistically analyze synergistic effects between this compound and conventional antibiotics?

- Methodological Answer : Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Interpret synergy as FICI ≤0.5. Apply Monte Carlo simulations to account for variability and report 95% confidence intervals. Visualize via isobolograms .

Q. What ethical considerations are critical when publishing negative results for this compound’s bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.